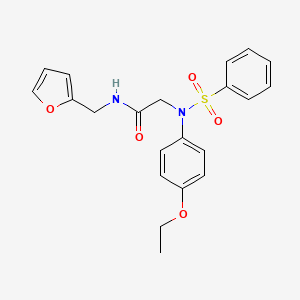
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EFG, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter inhibitors and is known to modulate the activity of the glycine transporter type 1 (GlyT1).
Mecanismo De Acción
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide modulates the activity of the glycine transporter type 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of GlyT1, this compound increases the availability of glycine in the synaptic cleft, which enhances the activity of the NMDA receptor. This, in turn, leads to the activation of several downstream signaling pathways that are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to enhance the activity of the NMDA receptor, which is involved in several important physiological processes, including learning and memory. This compound has also been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors are involved in the regulation of synaptic plasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One of the advantages is that it has a high degree of selectivity for GlyT1, which reduces the risk of off-target effects. Another advantage is that it has a relatively long half-life, which allows for sustained effects. However, one of the limitations is that it has poor solubility in water, which can make it difficult to administer in vivo. Another limitation is that it has a relatively low potency, which can limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a cognitive enhancer, particularly in the context of aging and neurodegenerative diseases. Finally, there is a need to develop more potent and selective GlyT1 inhibitors that can overcome the limitations of this compound and improve its efficacy in the clinic.
Aplicaciones Científicas De Investigación
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of several neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. This compound works by increasing the availability of glycine in the synaptic cleft, which enhances the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in several important physiological processes, including learning and memory.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-2-27-18-12-10-17(11-13-18)23(29(25,26)20-8-4-3-5-9-20)16-21(24)22-15-19-7-6-14-28-19/h3-14H,2,15-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQGTKAPSZYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3465296.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3465300.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3465305.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3465309.png)

![N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3465316.png)
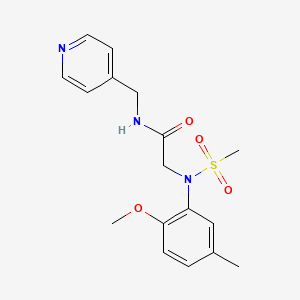
![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3465330.png)
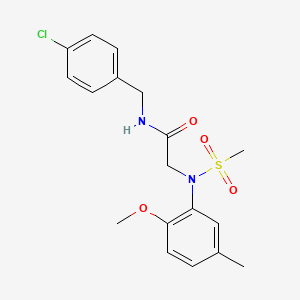
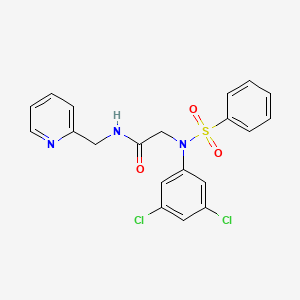
![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3465350.png)
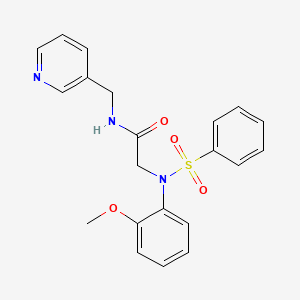
![N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465368.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3465369.png)